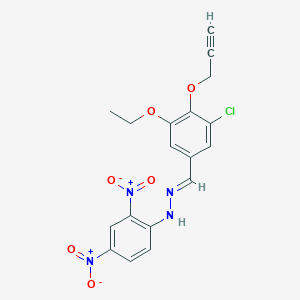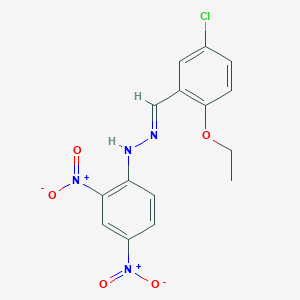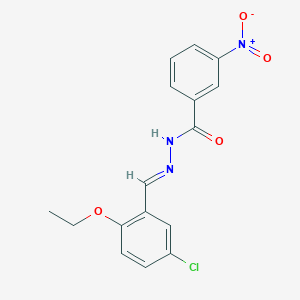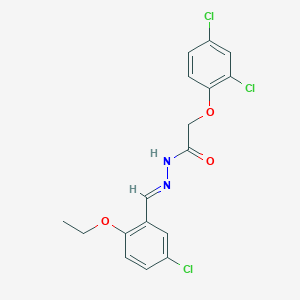![molecular formula C23H29N3O6S B298246 Ethyl 4-[2-[benzyl-(4-methoxyphenyl)sulfonylamino]acetyl]piperazine-1-carboxylate](/img/structure/B298246.png)
Ethyl 4-[2-[benzyl-(4-methoxyphenyl)sulfonylamino]acetyl]piperazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-[2-[benzyl-(4-methoxyphenyl)sulfonylamino]acetyl]piperazine-1-carboxylate, also known as EBP, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a piperazine derivative that has shown promise in a variety of applications, including as a potential treatment for cancer and other diseases. In
Mecanismo De Acción
The mechanism of action of Ethyl 4-[2-[benzyl-(4-methoxyphenyl)sulfonylamino]acetyl]piperazine-1-carboxylate is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer cell growth and proliferation. Ethyl 4-[2-[benzyl-(4-methoxyphenyl)sulfonylamino]acetyl]piperazine-1-carboxylate has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Ethyl 4-[2-[benzyl-(4-methoxyphenyl)sulfonylamino]acetyl]piperazine-1-carboxylate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including protein kinase C and cyclooxygenase-2. Ethyl 4-[2-[benzyl-(4-methoxyphenyl)sulfonylamino]acetyl]piperazine-1-carboxylate has also been shown to decrease the production of certain inflammatory cytokines, such as TNF-alpha and IL-6. In addition, Ethyl 4-[2-[benzyl-(4-methoxyphenyl)sulfonylamino]acetyl]piperazine-1-carboxylate has been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl 4-[2-[benzyl-(4-methoxyphenyl)sulfonylamino]acetyl]piperazine-1-carboxylate has several advantages for use in lab experiments. It is a highly pure and stable compound that can be easily synthesized in large quantities. Ethyl 4-[2-[benzyl-(4-methoxyphenyl)sulfonylamino]acetyl]piperazine-1-carboxylate is also relatively non-toxic and has low side effects, making it a safe compound for use in animal studies. However, one limitation of Ethyl 4-[2-[benzyl-(4-methoxyphenyl)sulfonylamino]acetyl]piperazine-1-carboxylate is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research on Ethyl 4-[2-[benzyl-(4-methoxyphenyl)sulfonylamino]acetyl]piperazine-1-carboxylate. One area of interest is the development of more efficient synthesis methods for Ethyl 4-[2-[benzyl-(4-methoxyphenyl)sulfonylamino]acetyl]piperazine-1-carboxylate and its derivatives. Another area of interest is the further exploration of Ethyl 4-[2-[benzyl-(4-methoxyphenyl)sulfonylamino]acetyl]piperazine-1-carboxylate's potential therapeutic effects in cancer and other diseases. Additionally, more research is needed to fully understand the mechanism of action of Ethyl 4-[2-[benzyl-(4-methoxyphenyl)sulfonylamino]acetyl]piperazine-1-carboxylate and its effects on various signaling pathways and enzymes. Finally, the development of more effective delivery methods for Ethyl 4-[2-[benzyl-(4-methoxyphenyl)sulfonylamino]acetyl]piperazine-1-carboxylate may help to overcome its solubility limitations and increase its potential use in clinical settings.
In conclusion, Ethyl 4-[2-[benzyl-(4-methoxyphenyl)sulfonylamino]acetyl]piperazine-1-carboxylate, or Ethyl 4-[2-[benzyl-(4-methoxyphenyl)sulfonylamino]acetyl]piperazine-1-carboxylate, is a promising compound for scientific research. Its potential use in cancer and other diseases, along with its relatively low toxicity and stable synthesis method, make it an attractive compound for further exploration. With continued research, Ethyl 4-[2-[benzyl-(4-methoxyphenyl)sulfonylamino]acetyl]piperazine-1-carboxylate may prove to be a valuable tool in the fight against cancer and other diseases.
Métodos De Síntesis
The synthesis of Ethyl 4-[2-[benzyl-(4-methoxyphenyl)sulfonylamino]acetyl]piperazine-1-carboxylate involves the reaction of piperazine with benzyl-4-methoxyphenylsulfonamide in the presence of acetic anhydride. The resulting intermediate is then reacted with ethyl chloroformate to yield the final product, ethyl 4-[2-[benzyl-(4-methoxyphenyl)sulfonylamino]acetyl]piperazine-1-carboxylate. This synthesis method has been optimized for high yield and purity, making Ethyl 4-[2-[benzyl-(4-methoxyphenyl)sulfonylamino]acetyl]piperazine-1-carboxylate an attractive compound for scientific research.
Aplicaciones Científicas De Investigación
Ethyl 4-[2-[benzyl-(4-methoxyphenyl)sulfonylamino]acetyl]piperazine-1-carboxylate has been studied extensively for its potential use in cancer research. It has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and colon cancer cells. Ethyl 4-[2-[benzyl-(4-methoxyphenyl)sulfonylamino]acetyl]piperazine-1-carboxylate has also been studied for its potential use in treating other diseases, such as Alzheimer's disease and inflammation.
Propiedades
Nombre del producto |
Ethyl 4-[2-[benzyl-(4-methoxyphenyl)sulfonylamino]acetyl]piperazine-1-carboxylate |
|---|---|
Fórmula molecular |
C23H29N3O6S |
Peso molecular |
475.6 g/mol |
Nombre IUPAC |
ethyl 4-[2-[benzyl-(4-methoxyphenyl)sulfonylamino]acetyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C23H29N3O6S/c1-3-32-23(28)25-15-13-24(14-16-25)22(27)18-26(17-19-7-5-4-6-8-19)33(29,30)21-11-9-20(31-2)10-12-21/h4-12H,3,13-18H2,1-2H3 |
Clave InChI |
YMTUCNQLMLERQA-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)OC |
SMILES canónico |
CCOC(=O)N1CCN(CC1)C(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-bromo-N'-[3-bromo-5-methoxy-4-(2-propynyloxy)benzylidene]benzohydrazide](/img/structure/B298164.png)
![N-cyclohexyl-2-[(4-pyridinylmethylene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B298165.png)

![N'-[3-chloro-5-ethoxy-4-(2-propynyloxy)benzylidene]-2-(2,4-dichlorophenoxy)acetohydrazide](/img/structure/B298167.png)

![N-(2-{2-[5-bromo-2-(2-propynyloxy)benzylidene]hydrazino}-2-oxoethyl)benzamide](/img/structure/B298171.png)
![Tert-butyl 2-[2-(allyloxy)-5-bromobenzylidene]hydrazinecarboxylate](/img/structure/B298172.png)
![Tert-butyl 2-[2-(cyanomethoxy)benzylidene]hydrazinecarboxylate](/img/structure/B298173.png)


![2-[(5-{4-chloro-2-nitrophenyl}-2-furyl)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B298182.png)
![methyl 4-{5-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-2-furyl}benzoate](/img/structure/B298183.png)
![2-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-1H-indene-1,3(2H)-dione](/img/structure/B298186.png)